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Compound of Interest

Compound Name: 5-Methylquinoline

Cat. No.: B1294701

A detailed examination of the binding affinities of novel quinoline compounds against a key HIV
enzyme, providing insights for future drug development.

This guide presents a comparative analysis of molecular docking studies performed on a series
of synthesized quinoline derivatives targeting the non-nucleoside reverse transcriptase of the
Human Immunodeficiency Virus (HIV). The study provides a quantitative comparison of the
binding affinities of these novel compounds against standard antiretroviral drugs, highlighting
their potential as next-generation therapeutic agents. The data and methodologies are derived
from a comprehensive study on the synthesis and in-silico analysis of these compounds.[1]

Data Presentation: Docking Scores of Quinoline
Derivatives and Standard Drugs

The following table summarizes the docking scores of selected quinoline derivatives compared
to the standard anti-HIV drugs, Rilpivirine and Elvitegravir. The docking scores, presented in
kcal/mol, represent the binding affinity of the ligand to the receptor, with a more negative value
indicating a stronger interaction. The target protein for these docking studies was the HIV-1
reverse transcriptase (PDB ID: 412P).[1]
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Compound Target Protein Docking Score (kcal/mol)
Quinoline Derivative 4 HIV-1 Reverse Transcriptase -10.67

Quinoline Derivative 5 HIV-1 Reverse Transcriptase -10.38

Quinoline Derivative 7 HIV-1 Reverse Transcriptase -10.23

Rilpivirine (Standard Drug) HIV-1 Reverse Transcriptase -8.56

Elvitegravir (Standard Drug) HIV-1 Reverse Transcriptase -8.57

Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of the
synthesized quinoline derivatives within the allosteric binding site of HIV-1 reverse
transcriptase.

1. Receptor Preparation: The three-dimensional crystal structure of HIV-1 reverse transcriptase
complexed with a rilpivirine-based analogue was obtained from the Protein Data Bank (PDB ID:
412P). The protein structure was prepared by removing water molecules, adding hydrogen
atoms, and assigning appropriate bond orders and formal charges. The structure was then
minimized to relieve any steric clashes.

2. Ligand Preparation: The 3D structures of the quinoline derivatives and standard drugs were
built and optimized to obtain the lowest energy conformation.

3. Molecular Docking: The docking simulations were performed using the Maestro module from
Schrédinger Inc.[1] The prepared ligands were docked into the defined binding site of the
prepared receptor. The docking protocol was validated by redocking the co-crystallized ligand
into the binding site and calculating the root-mean-square deviation (RMSD) between the
docked pose and the crystal structure pose. An RMSD value of 0.559 indicated the accuracy of
the docking process.[1] The docking poses were then scored based on their binding free
energy, and the pose with the lowest score was selected as the most probable binding
conformation.

Mandatory Visualization
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Caption: Workflow of the molecular docking process.

The quinoline scaffold is a significant structure in medicinal chemistry, forming the core of
numerous approved drugs with a wide range of biological activities, including antibacterial,
antiviral, and anticancer effects.[1] The results of these comparative docking studies indicate
that the synthesized quinoline derivatives, particularly compounds 4, 5, and 7, exhibit superior
binding affinities for HIV-1 reverse transcriptase compared to the standard drugs Rilpivirine and
Elvitegravir.[1] These findings suggest that these quinoline derivatives are promising
candidates for further development as potent HIV-1 non-nucleoside reverse transcriptase
inhibitors. Future research will focus on the synthesis of more analogues and in-vitro studies to
validate these in-silico findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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